molecular formula C14H21ClN2O2 B14885379 (R)-benzyl 3-amino-3-methylpiperidine-1-carboxylate hydrochloride

(R)-benzyl 3-amino-3-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B14885379
M. Wt: 284.78 g/mol
InChI Key: BYDVSNFTWXHPIN-PFEQFJNWSA-N
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Description

Benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloride with ®-3-amino-3-methylpiperidine-1-carboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride is often scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol

Major Products Formed

Scientific Research Applications

Benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific piperidine ring structure and the presence of both amino and carboxylate functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11,15H2,1H3;1H/t14-;/m1./s1

InChI Key

BYDVSNFTWXHPIN-PFEQFJNWSA-N

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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